

# CHS-828: A Technical Guide on the Pyridyl Cyanoguanidine Antitumor Agent

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

CHS-828, identified as N-(6-chlorophenoxyhexyl)-N'-cyano-N"-4-pyridylguanidine, is a novel, orally active pyridyl cyanoguanidine with demonstrated potent antitumor activity.[1][2] This document provides a comprehensive technical overview of CHS-828, detailing its mechanism of action, summarizing its in vitro and in vivo efficacy, and outlining key experimental protocols. The primary mechanism of CHS-828 involves the competitive inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway, leading to cellular NAD+ depletion and subsequent cytotoxicity in malignant cells.[3][4] This agent has shown a broad spectrum of activity against various human cancer cell lines, including those resistant to conventional chemotherapeutic agents, and has undergone Phase I clinical trials. [1][5][6]

### **Mechanism of Action**

CHS-828 exerts its cytotoxic effects by targeting cellular NAD+ metabolism.[3] Malignant cells have a high demand for NAD+ for energy production and DNA repair processes.[3] CHS-828 competitively inhibits nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway that synthesizes NAD+ from nicotinamide.[3][4] This inhibition leads to a depletion of cellular NAD+ levels, which in turn disrupts critical cellular functions and induces cell death.[3] Studies have shown that the cytotoxic effects of CHS-828 can be



rescued by the addition of nicotinamide, further confirming its mechanism of action.[3] The agent has an IC50 of less than 25 nM for NAMPT.[4]

### **Signaling Pathway**



Click to download full resolution via product page

Caption: Mechanism of action of CHS-828.

## **In Vitro Antitumor Activity**

**CHS-828** has demonstrated potent cytotoxic effects across a wide range of human cancer cell lines. Its activity is notable in breast, lung, and myeloma cell lines.[1][2][5] Importantly, the



cytotoxic profile of **CHS-828** shows a low correlation with that of known anticancer agents, and it is not affected by known multidrug resistance mechanisms.[1][2]

Table 1: In Vitro Cytotoxicity of CHS-828 in Human

**Cancer Cell Lines** 

| Cell Line                                  | Cancer Type               | IC50 (μM)                                            | Assay                                               | Reference |
|--------------------------------------------|---------------------------|------------------------------------------------------|-----------------------------------------------------|-----------|
| Panel of 10<br>Human Myeloma<br>Cell Lines | Multiple<br>Myeloma       | 0.01 - 0.3                                           | Fluorometric Microculture Cytotoxicity Assay (FMCA) | [5]       |
| MCF-7                                      | Breast Cancer             | Not specified, but potent cytotoxic effects observed | Not specified                                       | [1][2]    |
| NYH                                        | Small Cell Lung<br>Cancer | Not specified, but potent cytotoxic effects observed | Not specified                                       | [1][2]    |

# **In Vivo Antitumor Activity**

Oral administration of **CHS-828** has shown significant antitumor activity in various animal models, including nude mice with human tumor xenografts and rats with transplanted rodent tumors.[1][2]

### Table 2: In Vivo Efficacy of CHS-828 in Animal Models



| Tumor Model                                             | Animal Model             | Dosing<br>Schedule        | Outcome                                                                          | Reference |
|---------------------------------------------------------|--------------------------|---------------------------|----------------------------------------------------------------------------------|-----------|
| MCF-7 Human<br>Breast Cancer<br>Xenograft               | Nude Mice                | 20-50 mg/kg/day<br>p.o.   | Inhibition of tumor growth                                                       | [1][2]    |
| MCF-7 Human<br>Breast Cancer<br>Xenograft               | Nude Mice                | 250 mg/kg<br>weekly       | Significant antitumor effect, regression of established tumors                   | [1]       |
| NYH Human<br>Small Cell Lung<br>Cancer<br>Xenograft     | Nude Mice                | 20-50 mg/kg/day<br>p.o.   | Regression of tumors                                                             | [1][2]    |
| SH-SY5Y<br>Human<br>Neuroblastoma<br>Xenograft          | Nude Mice                | Daily oral<br>treatment   | 82% reduction in<br>tumor growth;<br>complete<br>regression in<br>44% of animals | [7]       |
| Human Ovarian<br>Cancer and CLL<br>in Hollow Fibres     | Immunocompete<br>nt Rats | Not specified             | 37% mean reduction in cell density                                               | [8]       |
| Human Neuroendocrine Tumor Xenografts (GOT1, BON, GOT2) | Nude Mice                | Peroral<br>administration | Marked<br>antitumor activity                                                     | [9]       |

# **Clinical Trials and Pharmacokinetics**

**CHS-828** has been evaluated in Phase I clinical trials in patients with advanced solid tumors.[6] [10]



Table 3: Summary of Phase I Clinical Trial Data for CHS-

**828** 

| Parameter                                   | Value                                                                   | Reference |
|---------------------------------------------|-------------------------------------------------------------------------|-----------|
| Dosing Regimen                              | 20-80 mg once weekly for 3 weeks in 4-week cycles (oral)                | [6]       |
| Recommended Phase II Dose                   | 20 mg once daily for 5 days in 28-day cycles                            | [10]      |
| Time to Maximum Plasma Concentration (Tmax) | 2.2 ± 1.3 hours                                                         | [10]      |
| Half-life (t1/2)                            | 2.1 ± 0.52 hours                                                        | [10]      |
| Dose-Limiting Toxicities                    | Thrombocytopenia,<br>thrombosis, esophagitis,<br>diarrhea, constipation | [10]      |
| Common Adverse Events                       | Nausea, vomiting, diarrhea, fatigue, localized genital mucositis        | [10]      |
| Objective Tumor Responses                   | No objective tumor responses observed; 7 patients showed stable disease | [10]      |

# **Experimental Protocols**

Detailed methodologies for the key assays used to evaluate CHS-828 are provided below.

### Fluorometric Microculture Cytotoxicity Assay (FMCA)

This non-clonogenic assay is used to determine the cytotoxic effects of **CHS-828** on various cell lines.[5]





Click to download full resolution via product page

Caption: Workflow for the FMCA.



#### Protocol:

- Cell Seeding: Tumor cells are seeded into 96-well microtiter plates.
- Drug Exposure: CHS-828 is added at a range of concentrations.
- Incubation: Plates are incubated for 72 hours to allow for drug action.
- Washing: The drug-containing medium is removed, and the cells are washed.
- Staining: Fluorescein diacetate (FDA) is added to the wells. FDA is a non-fluorescent
  molecule that is hydrolyzed by esterases in viable cells to produce fluorescein, which is
  fluorescent.
- Fluorescence Measurement: The fluorescence of each well is measured using a fluorometer, which is proportional to the number of viable cells.
- Data Analysis: The IC50 value, the concentration of the drug that inhibits cell survival by 50%, is calculated.

### **MTT** Assay

The MTT assay is another colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

#### Protocol:

- Cell Seeding: Cells (e.g., MCF-7 or NYH) are seeded in tissue culture vessels at a concentration of 2.5 × 10<sup>3</sup> cells/ml and incubated for 2 hours.[1]
- Drug Exposure: The cells are then exposed to CHS-828 for 96 hours (MCF-7) or 120 hours (NYH).[1]
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to
  the wells at a concentration of 5 mg/ml, and the cells are incubated for 4 hours.[1]
  Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding
  purple formazan crystals.



- Solubilization: 5% SDS is added to the cultures overnight to solubilize the formazan product.
   [1]
- Absorbance Measurement: The absorbance of the solubilized formazan is determined using an ELISA reader. The absorbance is directly proportional to the number of viable cells.

## **Logical Relationships and Key Findings**

The research on **CHS-828** has established several key relationships between its chemical nature, mechanism, and antitumor effects.





Click to download full resolution via product page

Caption: Logical flow from chemical structure to clinical evaluation.



### Conclusion

**CHS-828** is a promising antitumor agent with a novel mechanism of action centered on the inhibition of NAD+ synthesis. Its potent in vitro and in vivo activity against a range of cancers, including those with resistance to standard therapies, underscores its therapeutic potential. While Phase I clinical trials did not show objective tumor responses, the agent was generally well-tolerated, and stable disease was observed in some patients.[10] Further investigation, potentially in combination with other therapies, may be warranted to fully elucidate the clinical utility of this class of compounds. The prodrug GMX1777 (formerly EB1627) has been developed for intravenous administration, representing a next step in the clinical development of this therapeutic strategy.[11][12]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer agent CHS-828 inhibits cellular synthesis of NAD PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cytotoxic effect in vivo and in vitro of CHS 828 on human myeloma cell lines PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of NAD depleting cancer drugs: results of a phase I clinical trial of CHS 828 and overview of published data PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CHS 828 inhibits neuroblastoma growth in mice alone and in combination with antiangiogenic drugs PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo activity of CHS 828 on hollow-fibre cultures of primary human tumour cells from patients - PubMed [pubmed.ncbi.nlm.nih.gov]



- 9. Antitumoural effects of the pyridyl cyanoguanidine CHS 828 on three different types of neuroendocrine tumours xenografted to nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase I study of CHS 828 in patients with solid tumor malignancy PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of NAD depleting cancer drugs: results of a phase I clinical trial of CHS 828 and overview of published data ProQuest [proquest.com]
- 12. Structure-activity relationship analysis of cytotoxic cyanoguanidines: selection of CHS 828 as candidate drug - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CHS-828: A Technical Guide on the Pyridyl Cyanoguanidine Antitumor Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668923#chs-828-as-a-pyridyl-cyanoguanidine-antitumor-agent]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com